



Application Notes and Protocols for (1R)-AZD-1480 in In Vitro Assays

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Compound of Interest					
Compound Name:	(1R)-AZD-1480				
Cat. No.:	B1684625	Get Quote			

(1R)-AZD-1480, also known as AZD1480, is a potent, ATP-competitive inhibitor of Janus-associated kinases 1 and 2 (JAK1 and JAK2).[1][2][3] These application notes provide recommended concentrations and detailed protocols for the use of **(1R)-AZD-1480** in various in vitro assays, intended for researchers, scientists, and drug development professionals.

(1R)-AZD-1480 effectively suppresses the JAK/STAT signaling pathway, which is implicated in the proliferation and survival of various cancer cells.[1][4][5] It has been shown to inhibit STAT3 phosphorylation and tumor growth in a STAT3-dependent manner.[1][4] At low micromolar concentrations, AZD1480 can block cell proliferation and induce apoptosis in various cancer cell lines.[1][4] At a concentration of 5μM, AZD1480 has also been observed to induce G2/M cell cycle arrest and cell death through the inhibition of Aurora kinases.[1][4]

Quantitative Data Summary

The following table summarizes the effective concentrations of **(1R)-AZD-1480** in various in vitro assays based on published literature.



Assay Type	Target/Cell Line	Parameter	Reported Concentration/ Value	Reference
Enzymatic Assays				
Kinase Assay	Recombinant JAK1	IC50	1.3 nM	[1]
Recombinant JAK2	IC50	<0.4 nM	[1]	
Recombinant JAK2	Ki	0.26 nM	[5]	_
Recombinant JAK2	IC50	58 nM (at 5 mM ATP)	[6]	_
Cell-Based Assays				_
Cell Proliferation	TEL-JAK2 driven Ba/F3 cells	GI50	60 nM	[5][6]
JAK2 V617F mutant expressing cells	GI50	60 nM	[6]	
Pediatric Solid Tumor Cell Lines (NB, RMS, ESTF)	EC50 (median)	1.5 μM (range: 0.36 - 5.37 μM)	[7]	
Neuroblastoma (SY5Y)	EC50	0.36 μΜ	[7]	_
PPTP in vitro cell line panel	rIC50 (median)	1.5 μM (range: 0.3 - 5.9 μM)	[2]	-
STAT Phosphorylation	TEL-JAK2 driven Ba/F3 cells (pSTAT5)	IC50	46 nM	[5]



Cell Cycle Analysis	Various Cancer Cell Lines	Effective Conc.	0 - 2.5 μM (for G2/M arrest)	[7]
Various Cancer Cell Lines	Effective Conc.	5 μM (for G2/M arrest)	[1][4]	
Apoptosis Induction	Myeloma Cell Lines	Effective Conc.	Low micromolar concentrations	[1][4]
Pediatric Tumor Cell Lines (Caspase-3/7 activity)	Effective Conc.	Starting at 0.5 μΜ	[7]	

Experimental Protocols Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of **(1R)-AZD-1480** against recombinant JAK enzymes.

Materials:

- Recombinant JAK1, JAK2, or JAK3 enzymes
- (1R)-AZD-1480
- Assay Buffer: 50 mM HEPES (pH 7.3), 1 mM DTT, 0.01% Tween-20, 50 μg/mL BSA, 10 mM MgCl2[1][4]
- ATP
- Peptide Substrate (e.g., FITC-C6-KKHTDDGYMPMSPGVA-NH2 for JAK1, FAM-SRCtide for JAK2/3)[4]
- Microplate reader or Caliper LC3000 system for detection[4]

Procedure:



- Prepare a serial dilution of (1R)-AZD-1480 in DMSO, then dilute further in the assay buffer. A suggested range is from 8.3 μM to 0.3 nM in half-log dilution steps.[4]
- In a microplate, add the recombinant JAK enzyme to each well.
- Add the diluted (1R)-AZD-1480 or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be at the Km for each respective enzyme (e.g., JAK1: 55 μM, JAK2: 15 μM, JAK3: 3 μM) or at a physiological concentration of 5 mM.[4]
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction according to the detection system manufacturer's instructions.
- Quantify the amount of phosphorylated and unphosphorylated peptide to determine the percent inhibition.[4]

Cell Proliferation Assay (MTS Assay)

This protocol outlines a method to assess the effect of **(1R)-AZD-1480** on the proliferation of cancer cell lines.

Materials:

- · Cancer cell lines of interest
- Complete cell culture medium (e.g., DMEM with 5% FBS)[4]
- (1R)-AZD-1480
- MTS reagent
- 96-well plates
- Incubator (37°C, 5% CO2)
- Microplate reader



Procedure:

- Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **(1R)-AZD-1480** in complete cell culture medium. A suggested concentration range is from 0.1 μM to 10 μM.
- Remove the old medium from the wells and add the medium containing different concentrations of (1R)-AZD-1480 or DMSO (vehicle control).
- Incubate the plates for a specified period, typically 48 to 96 hours.[2][4]
- Add MTS reagent to each well according to the manufacturer's protocol.
- Incubate for 1-4 hours until a color change is visible.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control and determine the EC50/IC50 values.

Western Blot for Phospho-STAT3 Inhibition

This protocol is for determining the effect of (1R)-AZD-1480 on the phosphorylation of STAT3.

Materials:

- Cancer cell lines
- (1R)-AZD-1480
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibody



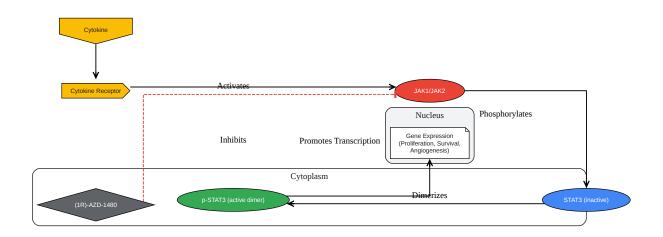
- · Chemiluminescent substrate
- SDS-PAGE and Western blotting equipment

Procedure:

- Plate the cells and allow them to adhere.
- Treat the cells with various concentrations of (1R)-AZD-1480 or DMSO for a specified time (e.g., 2 to 24 hours).[5]
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe for total STAT3 and the loading control to ensure equal protein loading.

Visualizations Signaling Pathway Diagram



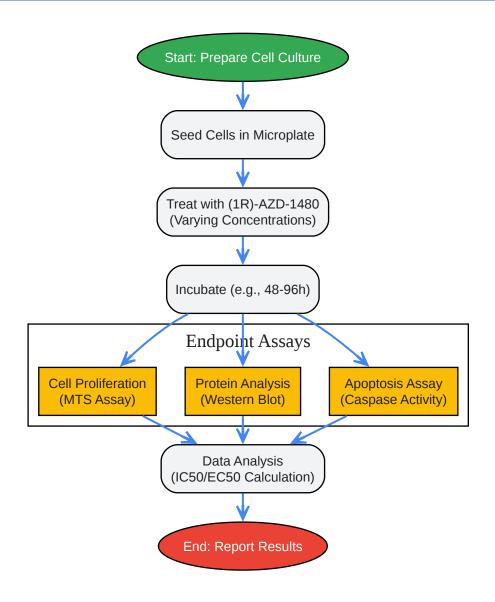


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Caption: Mechanism of action of (1R)-AZD-1480 in the JAK/STAT signaling pathway.

Experimental Workflow Diagram





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Caption: General workflow for in vitro testing of (1R)-AZD-1480.

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